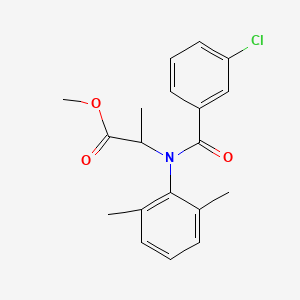![molecular formula C15H23ClN2O2 B5218691 4-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]butanamide](/img/structure/B5218691.png)
4-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]butanamide, commonly known as DPCPX, is a selective antagonist of the adenosine A1 receptor. This compound has gained significant attention in the scientific community due to its potential applications in various research studies.
科学的研究の応用
DPCPX has been extensively used in scientific research to study the adenosine A1 receptor. This receptor plays a crucial role in regulating various physiological processes, including sleep, cardiac function, and neuronal activity. DPCPX has been used to investigate the role of adenosine A1 receptor in these processes and has provided valuable insights into the underlying mechanisms.
作用機序
DPCPX acts as a selective antagonist of the adenosine A1 receptor. It binds to the receptor and prevents the binding of adenosine, which is the endogenous ligand for the receptor. This results in the inhibition of the downstream signaling pathways, leading to various physiological effects.
Biochemical and Physiological Effects
DPCPX has been shown to have various biochemical and physiological effects. It has been reported to increase wakefulness and decrease sleep time in animal studies. Additionally, DPCPX has been shown to have cardioprotective effects by reducing ischemia-reperfusion injury. It has also been shown to modulate neuronal activity and improve cognitive function.
実験室実験の利点と制限
One of the major advantages of using DPCPX in lab experiments is its high selectivity for the adenosine A1 receptor. This allows for precise modulation of the receptor without affecting other receptors. However, one of the limitations of using DPCPX is its relatively low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the use of DPCPX in scientific research. One potential area of research is the development of new drugs that target the adenosine A1 receptor for the treatment of various diseases. Additionally, DPCPX can be used to study the role of adenosine A1 receptor in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Furthermore, the use of DPCPX in combination with other drugs can provide valuable insights into the complex signaling pathways involved in various physiological processes.
Conclusion
In conclusion, DPCPX is a selective antagonist of the adenosine A1 receptor that has gained significant attention in the scientific community due to its potential applications in various research studies. Its high selectivity and specificity make it a valuable tool for studying the adenosine A1 receptor and its role in various physiological processes. The development of new drugs and the use of DPCPX in combination with other drugs can provide valuable insights into the complex signaling pathways involved in various diseases.
合成法
The synthesis of DPCPX involves the reaction of 4-chlorophenol with 3-dimethylaminopropylamine in the presence of butyric anhydride. The resulting product is then purified through column chromatography to obtain pure DPCPX. This synthesis method has been optimized to achieve high yields and purity of DPCPX.
特性
IUPAC Name |
4-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2O2/c1-18(2)11-4-10-17-15(19)5-3-12-20-14-8-6-13(16)7-9-14/h6-9H,3-5,10-12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDODXFVWCEZGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)CCCOC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-hydroxybutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5218615.png)
![N-(4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B5218616.png)
![2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5218624.png)
![N-[4-(benzyloxy)phenyl]-2,2-diphenylacetamide](/img/structure/B5218631.png)

![4,4'-[(2-bromophenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5218647.png)

![2-(2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)ethanol](/img/structure/B5218665.png)

![3-(2-thienyl)-11-(3-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5218682.png)
![3-chloro-1-(2,5-dichlorophenyl)-4-[(tetrahydro-2-furanylmethyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5218685.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chlorophenyl)propanamide](/img/structure/B5218699.png)
![2-(2,4-dichlorophenyl)-3-[3-(4-methyl-2-nitrophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5218706.png)